molecular formula C12H16O B099296 4-(2-Methoxyphenyl)-2-methyl-1-butene CAS No. 18272-85-0

4-(2-Methoxyphenyl)-2-methyl-1-butene

Cat. No. B099296
CAS RN: 18272-85-0
M. Wt: 176.25 g/mol
InChI Key: IINXAZCHKJVJSX-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxyphenyl)-2-methyl-1-butene” is a complex organic molecule. It likely contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a 2-methyl-1-butene group, which is a four-carbon chain with a double bond and a methyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of bonding and interactions. For example, one compound was found to consist of intermolecular hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, one compound was found to have a molecular weight of 206.2 and a molecular formula of C12H14O3 .

Scientific Research Applications

Continuous Flow Synthesis

A scalable two-step continuous flow synthesis methodology for 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone and aroma compounds like raspberry ketone and its methyl ether, has been developed. This process involves preparing 4-aryl-3-buten-2-ones via various strategies, followed by selective hydrogenation to produce the desired 4-aryl-2-butanones. The synthesis routes were optimized using microwave heating technology and then adapted to a continuous flow process, demonstrating the potential for industrial-scale production of these compounds (Viviano et al., 2011).

Ionic Hydrogenation

Research on the ionic hydrogenation of α,β-unsaturated ketones with cyclohexane in the presence of aluminum halides has been conducted. This process effectively produces saturated ketones from various 4-aryl-3-buten-2-ones, including 4-(2,4-dichlorophenyl)- and 4-(4-methoxyphenyl)-3-buten-2-ones. The findings suggest that the reaction pattern remains consistent across different Lewis acids and provides a method for synthesizing saturated ketones with high yields (Koltunov et al., 2001).

Photogeneration and Reactivity of Aryl Cations

A study on the photochemistry of 4-chlorophenol and 4-chloroanisole has shown that these compounds can undergo heterolysis in methanol and 2,2,2-trifluoroethanol to generate 4-hydroxy- and 4-methoxyphenyl cations. These cations can add to pi nucleophiles, leading to arylated products. The research highlights a method for accessing aryl cations and exploring their reactivity toward various nucleophiles, providing insights into the cationic mechanism of addition to alkenes (Protti et al., 2004).

Oxidative Degradation and Aromatic Ring Cleavage

The manganese peroxidase-catalyzed oxidation of 4-(4-hydroxy-3-methoxy-phenyl)-2-butanone (vanillylacetone) has been investigated, revealing the compound's degradation with aromatic ring cleavage. The study identified several oxidation products, providing valuable insights into the enzymatic breakdown of phenolic compounds. This research contributes to understanding the biodegradation pathways of complex organic molecules (Hwang et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, one compound was found to exhibit more negative value of binding free energy than tamoxifen, suggesting it might have a cytotoxic activity potency against breast cancer through ERα inhibition .

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. For example, one compound was found to be harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life .

Future Directions

The future directions for research on similar compounds often involve further exploration of their potential uses. For example, one study suggested that a similar compound has a cytotoxic activity potency against breast cancer and could potentially be developed as an anticancer agent .

properties

IUPAC Name

1-methoxy-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7H,1,8-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXAZCHKJVJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505716
Record name 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-2-methyl-1-butene

CAS RN

18272-85-0
Record name 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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